molecular formula C16H14BrN5O B2470292 5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide CAS No. 2097866-47-0

5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide

Cat. No.: B2470292
CAS No.: 2097866-47-0
M. Wt: 372.226
InChI Key: VUFUZSBGEHERPT-UHFFFAOYSA-N
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Description

5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring, a pyrazole ring, and a bromine atom, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Coupling Reaction: The final step involves coupling the brominated pyridine with the pyrazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the original compound.

Scientific Research Applications

5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-{2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide: Similar structure but with a different position of the pyridine ring.

    5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The uniqueness of 5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-bromo-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c17-15-6-13(8-19-10-15)16(23)20-4-5-22-11-14(9-21-22)12-2-1-3-18-7-12/h1-3,6-11H,4-5H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFUZSBGEHERPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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